molecular formula C10H8ClNO4 B8383330 5-(5-Chloro-2-methoxyphenyl)oxazolidine-2,4-dione

5-(5-Chloro-2-methoxyphenyl)oxazolidine-2,4-dione

Cat. No.: B8383330
M. Wt: 241.63 g/mol
InChI Key: UXSMKNBVXKFWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Chloro-2-methoxyphenyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H8ClNO4 and its molecular weight is 241.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8ClNO4

Molecular Weight

241.63 g/mol

IUPAC Name

5-(5-chloro-2-methoxyphenyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C10H8ClNO4/c1-15-7-3-2-5(11)4-6(7)8-9(13)12-10(14)16-8/h2-4,8H,1H3,(H,12,13,14)

InChI Key

UXSMKNBVXKFWCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2C(=O)NC(=O)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium tert.-butoxide (539 mg., 4.8 mmoles) was dissolved in ethanol (2.12 g., 2.65 ml., 4.6 moles). Diethyl carbonate (625 mg., 5.3 mmoles) and then 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide (1.0 g., 4.6 mmoles) were added and the mixture was stirred for a few minutes to achieve solution, and then heated to reflux for 16 hours, at which time tlc (1:1 ethyl acetate:chloroform) indicated some unreacted starting material. Addition of more diethyl carbonate (625 mg.) and potassium tert-butoxide (100 mg.) and a further 2.5 hours of reflux did not appear to significantly reduce the level of starting acetamide. The reaction mixture was cooled to room temperature, poured into excess, iced 1 N hydrochloric acid and extracted with three portions of chloroform. The combined chloroform extracts were extracted with excess 5% sodium bicarbonate in two portions. The combined bicarbonate extracts were poured slowly into excess 1 N hydrochloric acid to precipitate 5-(5-chloro-2-methoxyphenyl)oxazolidine-2,4-dione (430 mg. 39%; m.p. 179°-181° C.).
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